3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione
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Overview
Description
“3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione” is a chemical compound with the CAS Number: 869716-10-9 . It has a molecular weight of 234.3 . The IUPAC name for this compound is 5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,3,4-oxadiazole-2-thiol .
Synthesis Analysis
The synthesis of a similar compound, 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one, was reported in a study . The compound was obtained by the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .Molecular Structure Analysis
The molecular structure of this compound can be elucidated based on IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and elemental analysis .Chemical Reactions Analysis
The compound has been used as an intermediate in the synthesis of various substituted piperazines and piperidines .Physical And Chemical Properties Analysis
The compound has a melting point of 181-182°C . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study demonstrated the synthesis of novel compounds similar to the one , which showcased a wide range of antimicrobial, antioxidant, and antitubercular activities. These compounds displayed excellent docking scores with various amino acids interactions and showed encouraging results in antitubercular assays (Fathima et al., 2021).
Anti-Bacterial and Anti-Enzymatic Potential
Research focused on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, a similar compound, indicated potential antibacterial agents against both gram-negative and gram-positive bacteria. They also exhibited moderate inhibitors of α-chymotrypsin enzyme, suggesting anti-enzymatic potential (Siddiqui et al., 2014).
Antioxidant, Analgesic, and Anti-Inflammatory Actions
A study evaluated the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These compounds showed varying degrees of effectiveness in these areas, indicating their potential use in treating related conditions (Faheem, 2018).
Corrosion Inhibition
Another research highlighted the effectiveness of 1,3,4-oxadiazole derivatives in corrosion inhibition, particularly for mild steel in sulfuric acid. These studies used physicochemical and theoretical methods to show that these compounds form a protective layer, suggesting their utility in corrosion prevention (Ammal et al., 2018).
Anticancer Activity
Research into the synthesis of new substituted (E)-3-{[5-(aryl)-1,3,4-oxadiazol-2-yl]methyl}-5-(3,4,5-trimethoxybenzylidene) thiazolidine-2,4-diones showed potential for anticancer activity against human cancer cell lines, indicating the potential application of similar compounds in cancer treatment (Ashok & Vanaja, 2016).
Synthesis and Characterization for Physical Properties
A study synthesized novel 1,3,4-oxadiazole derivatives and analyzed their physical and chemical properties. These compounds showed changes in their fluorescence properties, indicating their potential use in material sciences and related fields (Alrazzak, 2018).
Mechanism of Action
Target of Action
The compound “3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione” has been reported to have antimicrobial properties . The primary targets of this compound are likely to be key proteins or enzymes in the microbial organisms.
Mode of Action
Given its antimicrobial properties, it is likely that it interacts with its targets in a way that inhibits the growth or survival of the microbial organisms .
Biochemical Pathways
Given its antimicrobial properties, it is likely that it affects pathways critical to the growth or survival of the microbial organisms .
Result of Action
The compound has been reported to have noteworthy activity against bacterial and fungal strains, indicating potential leads for further drug discovery study . .
properties
IUPAC Name |
5-[(1,1-dioxothiolan-3-yl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S2/c10-14(11)2-1-5(4-14)3-6-8-9-7(13)12-6/h5H,1-4H2,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTGICFDWDTKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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